![molecular formula C28H22Br2 B8214360 1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene](/img/structure/B8214360.png)
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Overview
Description
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene is a useful research compound. Its molecular formula is C28H22Br2 and its molecular weight is 518.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in synthesizing cyclic peroxides from alkenes and active methylene compounds (Qian et al., 1992).
This compound serves as a platform for developing chemosensors for harmful compounds and warfare explosives (Zhang et al., 2012).
It is a highly emissive compound for protein detection in SDS-PAGE, offering excellent linear responses and detection across various molecular weights (Yu et al., 2012).
The compound is involved in the formation of 1,2-dioxanes in reactions with tris(2,4-pentanedionato)-manganese(III) (Nishino et al., 1991).
It is used in photochemical electron-transfer reactions of 1,1-diarylethylenes, yielding various products (Mattes & Farid, 1986).
As a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, it achieves high stereoselectivity (Hayashi et al., 1979).
Its one-pot polymerization generates soluble polymers with high molecular weights and excellent film-forming ability (Deng et al., 2016).
The compound has been studied for its crystal structure and Hirshfeld surface analysis, useful in materials science (González-Montiel et al., 2015).
It is involved in the synthesis and structural investigation of various derivatives, with applications in organic chemistry and materials science (Km et al., 2021).
The E and Z isomers of its derivatives have been studied for their NMR spectra, contributing to organic chemistry research (Plack et al., 1998).
properties
IUPAC Name |
1-(bromomethyl)-4-[(E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Br2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H,19-20H2/b28-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZTXESUSOBGAM-BYYHNAKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CBr)/C4=CC=C(C=C4)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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